molecular formula C11H24ClNO B11728328 (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride

(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride

Cat. No.: B11728328
M. Wt: 221.77 g/mol
InChI Key: JLAWYUZNJPXLAR-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by a cyclohexane ring substituted with a pentyloxy group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where a pentanol derivative reacts with a cyclohexanol derivative in the presence of an acid catalyst.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated cyclohexane derivative.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or secondary amines.

    Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the pentyloxy group.

    4-(Methoxy)cyclohexan-1-amine: Similar structure with a methoxy group instead of a pentyloxy group.

    4-(Ethoxy)cyclohexan-1-amine: Similar structure with an ethoxy group instead of a pentyloxy group.

Uniqueness

(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its simpler analogs, making it valuable for certain applications.

Properties

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

4-pentoxycyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h10-11H,2-9,12H2,1H3;1H

InChI Key

JLAWYUZNJPXLAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(CC1)N.Cl

Origin of Product

United States

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